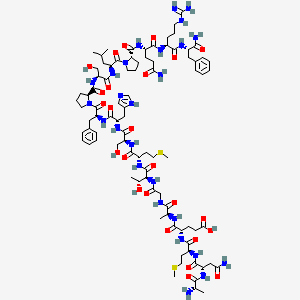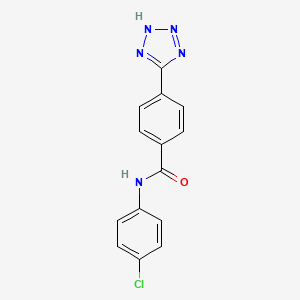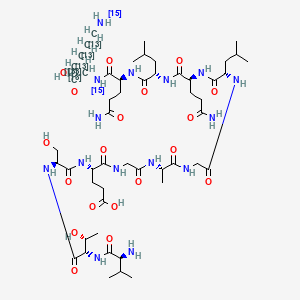
Vtsegaglqlqk-13C6,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vtsegaglqlqk-13C6,15N2: is a stable isotope-labeled compound. It is an amino acid sequence in the C-terminal region of recombinant human alpha-acid glucosidase (rhGAA). This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Vtsegaglqlqk-13C6,15N2 involves the incorporation of stable isotopes of carbon and nitrogen into the amino acid sequence. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced peptide synthesis techniques .
Industrial Production Methods: : Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves the use of automated peptide synthesizers and rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: : Vtsegaglqlqk-13C6,15N2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions to achieve the desired modifications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products: : The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions may yield substituted analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Vtsegaglqlqk-13C6,15N2 is used as a tracer in quantitative analysis during drug development. The incorporation of stable isotopes allows for precise measurement of drug metabolism and pharmacokinetics .
Biology: : In biological research, this compound is used to study protein-protein interactions and protein dynamics. It is particularly useful in mass spectrometry-based proteomics .
Medicine: : this compound is employed in the development of therapeutic proteins and the analysis of anti-drug antibodies in plasma. It helps in quantitatively analyzing the therapeutic effects of recombinant human alpha-acid glucosidase .
Industry: : In the industrial sector, this compound is used in the production of stable isotope-labeled peptides for various applications, including quality control and process optimization .
Wirkmechanismus
Vtsegaglqlqk-13C6,15N2 exerts its effects by binding to anti-drug antibodies in plasma. This binding allows for the quantitative analysis of therapeutic effects. The molecular targets and pathways involved include the C-terminal region of recombinant human alpha-acid glucosidase and the anti-drug antibodies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other stable isotope-labeled peptides and proteins, such as L-Lysine-2HCl-13C6,15N2 and other isotope-labeled amino acids .
Uniqueness: : Vtsegaglqlqk-13C6,15N2 is unique due to its specific amino acid sequence and the incorporation of carbon-13 and nitrogen-15 isotopes. This combination makes it particularly useful for quantitative analysis in various scientific research applications .
Eigenschaften
Molekularformel |
C52H91N15O19 |
|---|---|
Molekulargewicht |
1238.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C52H91N15O19/c1-24(2)19-33(47(80)62-31(13-16-37(55)71)46(79)65-34(20-25(3)4)48(81)63-30(12-15-36(54)70)45(78)64-32(52(85)86)11-9-10-18-53)60-39(73)22-57-43(76)27(7)59-38(72)21-58-44(77)29(14-17-40(74)75)61-49(82)35(23-68)66-51(84)42(28(8)69)67-50(83)41(56)26(5)6/h24-35,41-42,68-69H,9-23,53,56H2,1-8H3,(H2,54,70)(H2,55,71)(H,57,76)(H,58,77)(H,59,72)(H,60,73)(H,61,82)(H,62,80)(H,63,81)(H,64,78)(H,65,79)(H,66,84)(H,67,83)(H,74,75)(H,85,86)/t27-,28+,29-,30-,31-,32-,33-,34-,35-,41-,42-/m0/s1/i9+1,10+1,11+1,18+1,32+1,52+1,53+1,64+1 |
InChI-Schlüssel |
TWMAHBQKXSQBDH-AEFZRLKMSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
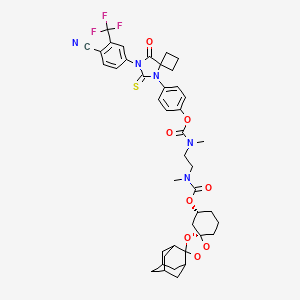
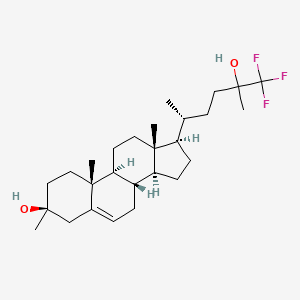
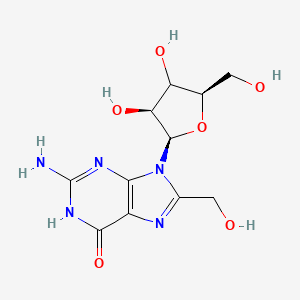
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
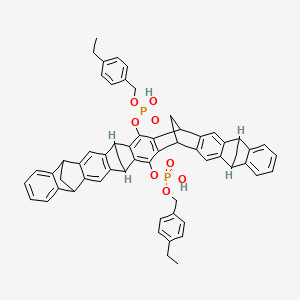
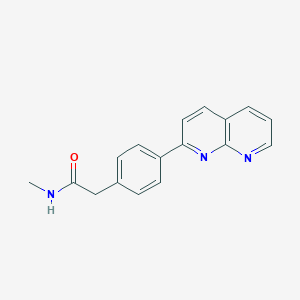
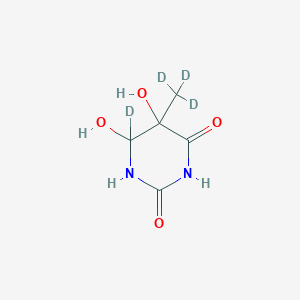
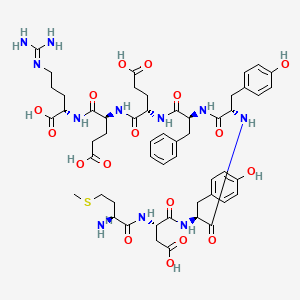
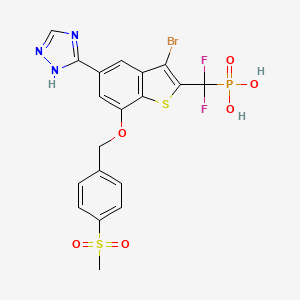
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)
